molecular formula C18H16ClNO5S B2497791 3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide CAS No. 1421463-07-1

3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide

Cat. No.: B2497791
CAS No.: 1421463-07-1
M. Wt: 393.84
InChI Key: TWCFFWBESQCKPU-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide is a useful research compound. Its molecular formula is C18H16ClNO5S and its molecular weight is 393.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups demonstrates the utility of sulfonamides in creating biologically active molecules. These compounds, including quaternary ammonium salts with sulfonamide groups, show significant antimicrobial and antifungal activities (Fadda, El-Mekawy, & AbdelAal, 2016).

Chemical Synthesis Techniques

  • The compound's structural similarity to certain sulfonamides used in synthesis reactions, such as those involving bromopyridine and alkyl/aryl sulfonamides, underscores its potential utility in chemical synthesis (Han, 2010).

Application in Drug Metabolism

  • In drug metabolism, similar sulfonamide compounds have been used as substrates for biocatalytic systems to produce mammalian metabolites, illustrating potential applications in pharmacokinetics and drug development (Zmijewski et al., 2006).

Material Science and Engineering

  • Sulfonamide-containing compounds have been investigated for their potential in creating hydrogel polymers with applications in medical fields, demonstrating the versatility of sulfonamide derivatives in material science (Aly & El-Mohdy, 2015).

Advanced Chemical Properties Study

  • Research into the oxidative degradation of similar sulfonamide compounds in various solvents provides insights into their stability and reactivity, which is crucial for their application in different scientific fields (Hovorka, Hageman, & Schöneich, 2002).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide' involves the reaction of 4-hydroxy-7-methylchromen-3-one with 4-nitrophenylsulfonyl chloride to form 4-(7-nitro-4-oxochromen-3-yl)phenyl sulfonate. This intermediate is then reduced to 4-(7-amino-4-oxochromen-3-yl)phenyl sulfonate, which is subsequently reacted with 3-chloropropanesulfonyl chloride to yield the final product.", "Starting Materials": [ "4-hydroxy-7-methylchromen-3-one", "4-nitrophenylsulfonyl chloride", "3-chloropropanesulfonyl chloride" ], "Reaction": [ "4-hydroxy-7-methylchromen-3-one is reacted with 4-nitrophenylsulfonyl chloride in the presence of a base such as triethylamine to form 4-(7-nitro-4-oxochromen-3-yl)phenyl sulfonate.", "The nitro group in 4-(7-nitro-4-oxochromen-3-yl)phenyl sulfonate is reduced to an amino group using a reducing agent such as iron powder in acetic acid.", "The resulting 4-(7-amino-4-oxochromen-3-yl)phenyl sulfonate is reacted with 3-chloropropanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product, 3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide." ] }

CAS No.

1421463-07-1

Molecular Formula

C18H16ClNO5S

Molecular Weight

393.84

IUPAC Name

3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide

InChI

InChI=1S/C18H16ClNO5S/c19-8-1-9-26(23,24)20-13-4-2-12(3-5-13)16-11-25-17-10-14(21)6-7-15(17)18(16)22/h2-7,10-11,20-21H,1,8-9H2

InChI Key

TWCFFWBESQCKPU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)NS(=O)(=O)CCCCl

solubility

not available

Origin of Product

United States

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